molecular formula C18H17N3O4 B11338409 2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11338409
M. Wt: 339.3 g/mol
InChI Key: CHOVTZXZNPLPMB-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where 2-methoxyphenol reacts with an appropriate halide or ester to form the methoxyphenoxy derivative.

    Coupling with Acetamide: The final step involves coupling the oxadiazole derivative with the methoxyphenoxy compound using reagents like carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further modifications.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide would depend on its specific application. Generally, oxadiazole derivatives exert their effects by interacting with biological macromolecules such as proteins and nucleic acids. They can inhibit enzymes, modulate receptor activity, or interfere with cellular processes.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites or allosteric sites.

    Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

    Cellular Processes: The compound might interfere with cellular processes such as DNA replication, transcription, or translation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • 2-(2-methoxyphenoxy)-N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • 2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide lies in its specific substitution pattern and the presence of both methoxy and oxadiazole groups This combination imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H17N3O4/c1-12-7-9-13(10-8-12)17-20-18(21-25-17)19-16(22)11-24-15-6-4-3-5-14(15)23-2/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

CHOVTZXZNPLPMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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